3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound with potential applications in various fields of science and industry. This compound contains both triazole and benzothiazolone moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps:
Formation of Triazole Core: : Starting with a 3-(trifluoromethyl)phenyl substituted triazole, which can be synthesized via the reaction of 3-(trifluoromethyl)phenyl hydrazine with carbon disulfide under basic conditions, followed by cyclization.
Butylthio Substitution: : Introduction of the butylthio group through a nucleophilic substitution reaction, where the appropriate butylthio precursor reacts with the triazole core.
Attachment to Benzothiazolone: : Coupling the modified triazole to a benzothiazolone derivative through a chloromethylation reaction, followed by nucleophilic substitution with the triazole intermediate.
Industrial Production Methods
For large-scale production, the processes can be optimized for efficiency and cost-effectiveness. This typically involves continuous flow reactions and the use of industrial-grade reagents and solvents, ensuring the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions including:
Oxidation: : Can be oxidized at the sulfur atom to form sulfoxides and sulfones.
Reduction: : Reduction at the triazole ring or at the aromatic system can yield various reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can occur on both the triazole and benzothiazolone rings.
Common Reagents and Conditions
Oxidation: : Typically performed with hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Common reagents include alkyl halides for nucleophilic substitution or nitration conditions for electrophilic substitution.
Major Products
Oxidation yields sulfoxides and sulfones.
Reduction can produce amines or alcohols depending on the position of reduction.
Substitution reactions result in various alkylated or functionalized derivatives.
Scientific Research Applications
The compound has applications in:
Chemistry: : Used as a building block in organic synthesis and in the development of new materials.
Biology: : Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the production of specialized polymers and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound's mechanism of action varies depending on its application:
Pharmacological Action: : It may inhibit specific enzymes by binding to the active site, thereby disrupting the enzyme's normal function.
Molecular Targets: : Potentially targets kinases or other enzymes involved in critical cellular pathways.
Pathways Involved: : Could influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to similar compounds, 3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exhibits unique properties due to the combination of triazole and benzothiazolone structures
Similar Compounds
**3-((5-Methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
**3-((5-(Butylsulfinyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
**3-((5-(Butylthio)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
The unique trifluoromethyl group and the specific structural arrangement confer distinct characteristics that may not be found in these similar compounds.
Properties
IUPAC Name |
3-[[5-butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS2/c1-2-3-11-30-19-26-25-18(13-27-16-9-4-5-10-17(16)31-20(27)29)28(19)15-8-6-7-14(12-15)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMFZNVNDTRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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